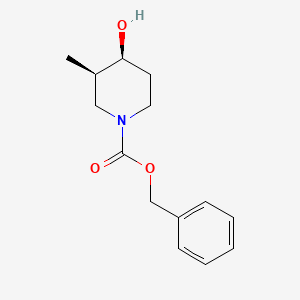
Benzyl cis-4-hydroxy-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Methylation: Introduction of the methyl group at the 3-position.
Carboxylation: Introduction of the carboxylate group at the 1-position.
Benzylation: Introduction of the benzyl group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different functional groups.
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different stereochemistry.
The uniqueness of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
OAWJJFYEWGRHNA-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















